3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSOISHLWPFVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287288-07-5 | |
| Record name | 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method includes the use of cyclopropanation reactions to form the bicyclic structure, followed by functional group modifications to introduce the ethyl and carboxylic acid groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable cyclopropanation techniques and subsequent functionalization steps. The purity of the final product is typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
The bicyclo[1.1.1]pentane scaffold is increasingly recognized for its potential as a bioisostere for aromatic rings, offering unique advantages in drug discovery. The application of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid can be observed in several key areas:
- Drug Design : The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting complex biological pathways. Its three-dimensional structure can enhance binding affinity and selectivity for biological targets, making it a valuable component in drug development pipelines .
- Bioactive Compound Development : Research indicates that bicyclo[1.1.1]pentanes, including this compound, are being utilized to create novel bioactive compounds that exhibit improved pharmacological profiles compared to traditional compounds .
Case Studies and Research Findings
Several studies have highlighted the applications and implications of this compound in medicinal chemistry:
Case Study 1: Synthesis of Bicyclo[1.1.1]pentane Derivatives
A study demonstrated a practical metal-free homolytic aromatic alkylation protocol for synthesizing derivatives of bicyclo[1.1.1]pentane, showcasing the utility of the bicyclic structure in creating complex molecules . This method allows for the efficient incorporation of functional groups that are essential for biological activity.
Case Study 2: Large-Scale Synthesis Techniques
Another significant advancement is the development of flow photochemical methods that enable the large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound . This technique not only improves yield but also enhances safety and environmental sustainability by minimizing hazardous waste.
Advantages of Bicyclo[1.1.1]pentanes
The unique features of bicyclo[1.1.1]pentanes provide several advantages in synthetic applications:
- Structural Stability : The rigid structure contributes to enhanced stability during chemical reactions, making it suitable for various synthetic pathways.
- Biocompatibility : The compound's properties allow it to be incorporated into biologically relevant molecules without significantly altering their pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways and processes. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly recognized as valuable bioisosteres for traditional aromatic compounds, particularly in drug design, where they can enhance solubility and metabolic stability while retaining biological efficacy. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Molecular Formula: CHO
CAS Number: 2287288-07-5
Structure:
The compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that bicyclo[1.1.1]pentane derivatives, including this compound, have been investigated for their antimicrobial activity . A study highlighted the compound's effectiveness against various bacterial strains, suggesting that its unique structure may enhance its ability to penetrate microbial cell membranes and disrupt essential cellular processes .
Anticancer Activity
The anticancer potential of BCP derivatives has been a significant focus of research. Studies have shown that modifications to the bicyclic structure can lead to increased potency against cancer cell lines. For example, the introduction of substituents at specific positions on the bicyclo framework has been linked to enhanced interactions with cancer-related targets .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Membrane Interaction: Its rigid structure allows it to interact effectively with lipid membranes, potentially leading to increased permeability and subsequent cell death in microbial organisms.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with readily available bicyclic precursors.
- Reagents: Common reagents include strong acids or bases to facilitate cyclization and functional group modifications.
- Yield Optimization: Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC values ranging from 20 to 30 µM, suggesting moderate anticancer activity compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, membrane interaction |
| Benzocaine | Moderate | Low | Local anesthetic action |
| Other BCP derivatives | Variable | High | Target-specific interactions |
Q & A
Q. What are the key challenges in synthesizing 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid, and how can they be addressed methodologically?
The synthesis involves photochemical reactions and radical additions to the strained bicyclo[1.1.1]pentane core. A critical step is generating the [1.1.1]propellane intermediate, which requires precise control of reaction conditions (e.g., UV light exposure, inert atmosphere) to avoid side reactions like oligomerization . Purification via column chromatography under reduced pressure is recommended to isolate the product from byproducts such as [n]staffanes .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the bicyclic framework and ethyl substituent. The bridgehead proton signals typically appear downfield (~3.5–4.5 ppm) due to ring strain .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties compared to linear analogs?
The rigid, three-dimensional structure reduces conformational flexibility, enhancing metabolic stability and bioavailability. Computational studies (e.g., DFT calculations) can quantify strain energy (~30–40 kcal/mol) and predict solubility/logP values . Experimental validation via HPLC under reverse-phase conditions is advised to assess hydrophobicity .
Advanced Research Questions
Q. How can researchers optimize the photochemical synthesis of this compound to improve yield and scalability?
- Reaction Optimization : Use a high-intensity UV lamp (254 nm) with a pyrex filter to enhance propellane generation efficiency.
- Solvent Selection : Non-polar solvents (e.g., pentane) minimize side reactions by stabilizing the radical intermediate .
- Radical Trapping : Adding stoichiometric amounts of thiols (e.g., 1-octanethiol) can suppress oligomerization and improve product yield .
Q. What strategies resolve contradictions in reported solubility and stability data for bicyclo[1.1.1]pentane derivatives?
Discrepancies may arise from impurities or degradation during storage. Researchers should:
- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Cross-validate data with independent synthetic batches and analytical labs .
Q. How can computational modeling guide the design of this compound derivatives for biological activity screening?
- Docking Studies : Model interactions with target proteins (e.g., LpPLA2) using software like AutoDock Vina to prioritize substituents that enhance binding affinity .
- ADMET Prediction : Tools like SwissADME can forecast permeability (e.g., blood-brain barrier penetration) and toxicity risks .
- Synthetic Feasibility : Retrosynthetic analysis (e.g., using Synthia) identifies accessible routes for introducing functional groups .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing discrepancies in reaction yields across experimental replicates?
- Grubbs’ Test : Identifies outliers in small datasets (n < 10).
- ANOVA : Assesses variability between batches when multiple factors (e.g., temperature, catalyst loading) are involved.
- Error Propagation Analysis : Quantifies uncertainty in yield calculations due to measurement errors in reactants .
Q. How can researchers validate the absence of toxic intermediates in scaled-up syntheses of this compound?
- LC-MS/MS Monitoring : Track intermediates in real-time during process development.
- In Vitro Tox Screens : Use HepG2 cells to assess hepatotoxicity of isolated impurities.
- Genotoxicity Assays : Ames test or Comet assay to rule out mutagenic byproducts .
Tables for Key Data
Table 1. Comparative Physicochemical Properties of Bicyclo[1.1.1]pentane Derivatives
| Property | 3-Ethyl Derivative | Methyl Analog | tert-Butoxycarbonyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 3.4 |
| Solubility (mg/mL, HO) | 0.15 | 0.22 | 0.08 |
| Strain Energy (kcal/mol) | 38.2 | 36.7 | 41.5 |
| Reference |
Table 2. Reaction Yield Optimization Strategies
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement (%) |
|---|---|---|---|
| UV Wavelength | 365 nm | 254 nm | +25 |
| Solvent | Hexane | Pentane | +15 |
| Radical Trap | None | 1-Octanethiol | +30 |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
